molecular formula C6H7ClN2 B093024 4-Chlorophenylhydrazine CAS No. 1073-69-4

4-Chlorophenylhydrazine

Cat. No.: B093024
CAS No.: 1073-69-4
M. Wt: 142.58 g/mol
InChI Key: XXNOGQJZAOXWAQ-UHFFFAOYSA-N
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Description

4-Chlorophenylhydrazine (C₆H₇ClN₂; molecular weight: 142.59 g/mol) is an aromatic hydrazine derivative featuring a chlorine substituent at the para position of the phenyl ring . It serves as a versatile precursor in organic synthesis, particularly in the formation of hydrazones, pyrazoles, and triazoles. For example, it reacts with substituted benzaldehydes in acetic acid to yield (E)-1-benzylidene-2-(4-chlorophenyl)hydrazines with over 80% efficiency . Its applications extend to antimicrobial agents, as derivatives exhibit inhibitory effects against bacterial and fungal strains . The chlorine atom enhances electron-withdrawing properties, influencing both reactivity and stability in synthetic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Chlorophenylhydrazine typically involves a diazotization reaction followed by a reduction reaction. Here is a common synthetic route:

    Diazotization Reaction: 4-Chloroaniline is dissolved in water, and hydrochloric acid is added to form a solution.

    Reduction Reaction: The diazonium salt solution is added dropwise to an ammonium sulfite solution at room temperature.

    Acidification: Hydrochloric acid is added dropwise to the reaction mixture at 50-70°C.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of ammonium sulfite as a reducing agent helps to avoid issues related to the caking of sodium sulfite, making the process more efficient .

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenylhydrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Synthesis of Bioactive Compounds
4-Chlorophenylhydrazine is primarily used as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents. Its ability to form stable intermediates is crucial for drug formulation. For instance, it has been utilized in the synthesis of N1-thiocarbamoyl-3,5-diheteroaryl-4,5-dihydro-1H-pyrazole derivatives, which exhibit inhibitory activity against human monoamine oxidase .

Case Study: Anti-Cancer Properties
Research has indicated that this compound can induce oxidative stress and apoptosis in cancer cells. Studies have shown its interactions with biological systems, suggesting potential applications in developing new therapeutic strategies for cancer treatment.

Agrochemical Applications

Pesticide Formulation
This compound serves as a key ingredient in the formulation of certain pesticides. Its efficacy against pests is enhanced while maintaining safety for crops. The chlorination on the phenyl ring contributes to its lipophilicity, which is beneficial for pesticide performance .

Studies on Enzyme Inhibition
this compound has been explored in biochemical research for its role in enzyme inhibition and protein interactions. This research aids in understanding biological processes and developing new therapeutic strategies .

Material Science

Development of New Materials
In material science, this compound is investigated for its potential in creating polymers with enhanced properties. Its unique chemical structure allows for modifications that can lead to materials with improved mechanical and thermal properties .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 4-chlorophenylhydrazine with structurally related hydrazines:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Physical/Chemical Traits
This compound C₆H₇ClN₂ 142.59 Para-chlorine Enhanced electrophilicity; stabilizes intermediates via resonance
Phenylhydrazine C₆H₈N₂ 108.14 None Less reactive in electron-deficient conditions
4-(Trifluoromethyl)phenylhydrazine C₇H₇F₃N₂ 176.14 Para-CF₃ Stronger electron-withdrawing effect; higher lipophilicity
2,4-Dinitrophenylhydrazine C₆H₆N₄O₄ 198.14 2,4-NO₂ groups High reactivity toward carbonyl compounds; used in derivatization
p-Tolylhydrazine C₇H₁₀N₂ 122.17 Para-methyl Electron-donating group; accelerates nucleophilic reactions

Mechanistic and Spectral Insights

  • Electron Effects : The para-chloro group reduces electron density on the hydrazine nitrogen, accelerating electrophilic substitutions. This is evident in Hammett spectral correlations, where electron-withdrawing substituents on benzaldehydes linearly correlate with reaction rates in this compound condensations .
  • Spectral Characterization : Derivatives of this compound display distinct UV/Vis bathochromic shifts and IR peaks (e.g., N–H stretching at 3200–3400 cm⁻¹), differing from methyl- or nitro-substituted analogs .

Limitations and Unique Challenges

  • Regioselectivity Issues : In indolization reactions, this compound may favor phenylpyrazolation over cyclization, necessitating precise reaction control .
  • Solubility Constraints : The chloro group reduces solubility in polar solvents compared to methyl- or methoxy-substituted hydrazines, requiring acetic acid or DMF as co-solvents .

Biological Activity

4-Chlorophenylhydrazine (4-CPH) is a phenylhydrazine derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and potential therapeutic applications of 4-CPH, supported by research findings and case studies.

  • Molecular Formula : C6H7ClN2
  • Molecular Weight : 144.58 g/mol
  • CAS Number : 1073-70-7
  • Solubility : Soluble in hot water and methanol .

Antimicrobial Activity

Research indicates that 4-CPH exhibits significant antimicrobial activity against various pathogens. A study evaluated its effectiveness against several fungi and bacteria, revealing promising results:

CompoundMinimum Inhibitory Concentration (MIC) in µg/mL
This compound25 - 100 (varies by organism)
Amphotericin B (control)25 - 50
Ciprofloxacin (control)25 - 50

The compounds synthesized with chloro substitutions demonstrated enhanced antibacterial activity, particularly against Candida albicans, Aspergillus niger, and Staphylococcus aureus . The structure-activity relationship (SAR) analysis indicated that the position of the chloro group significantly influenced the antimicrobial efficacy.

Anticancer Properties

4-CPH has been investigated for its anticancer potential. A study focused on hydrazone derivatives, including those derived from 4-CPH, demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
MDA-MB-2316.7
HeLa14
HepG24 - 17

These findings suggest that modifications to the hydrazone structure can enhance anticancer activity, making it a viable candidate for further development in cancer therapeutics .

The biological activity of 4-CPH is attributed to its ability to interact with cellular targets. The hydrazone moiety can form stable complexes with metal ions, leading to the generation of reactive oxygen species (ROS), which induce oxidative stress in cancer cells and pathogens. This mechanism is critical for its antimicrobial and anticancer effects, as ROS can damage cellular components, leading to cell death .

Case Studies

  • Antifungal Activity : A specific study highlighted the antifungal efficacy of a series of hydrazone derivatives based on 4-CPH against Candida albicans, reporting MIC values as low as 25 µg/mL. This underscores the potential of these compounds in treating fungal infections .
  • Antibacterial Studies : Another investigation into the antibacterial properties revealed that derivatives of 4-CPH showed significant activity against multi-drug resistant strains such as MRSA, with MIC values around 4 µg/mL for some derivatives. This indicates a promising avenue for developing new antibiotics from this compound .

Properties

IUPAC Name

(4-chlorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c7-5-1-3-6(9-8)4-2-5/h1-4,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNOGQJZAOXWAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1073-70-7 (mono-hydrochloride), 14581-21-6 (sulfate(2:1)), 70597-89-6 (sulfate)
Record name 4-Chlorophenylhydrazine
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DSSTOX Substance ID

DTXSID50147999
Record name 4-Chlorophenylhydrazine
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Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1073-69-4
Record name (4-Chlorophenyl)hydrazine
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Record name 4-Chlorophenylhydrazine
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Record name 4-Chlorophenylhydrazine
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Record name (4-chlorophenyl)hydrazine
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Synthesis routes and methods I

Procedure details

(4-Chlorophenyl)hydrazine hydrochloride (3.00 g) was dissolved in tetrahydrofuran (50 ml), diethyl ether (50 ml) and a saturated aqueous solution of sodium hydrogencarbonate. An organic layer was separated, dried over anhydrous sodium sulfate and then concentrated, giving (4-chlorophenyl)hydrazine as a brown solid. This product was dissolved in benzene (15 ml), and the solution was heated under reflux, to which a solution of diphenyl carbonate (5.22 g) in benzene (8.0 ml) was added dropwise over at least 30 minutes. After refluxing for 19 hours, the reaction mixture was allowed to cool and concentrated. Benzene (15 ml) was then added to the residue. The mixture was subjected to ultrasonic treatment, giving a suspension. After hexane (50 ml) was added to the suspension, and the mixture was stirred for 30 minutes, insoluble matter was collected by filtration and dried to obtain the title compound (1.05 g).
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Synthesis routes and methods II

Procedure details

To the solution of 1,445 g of p-chloroaniline in 3,375 ml of 38% hydrochloric acid and 5,650 ml of water the solution of 793 g of sodium nitrite in 3.3 L of water is added during 1 hour at -5° to -8° while stirring under nitrogen. After 15 minutes 7,617 g of stannous chloride in 9 L of 38% hydrochloric acid are added during 30 minutes below 25°. The resulting suspension is stirred in an ice bath for one hour, filtered, the residue suspended in 30 L of water, and 5,000 g of solid sodium hydroxide are added during 1 hour at 0°-25°, while stirring under nitrogen. The mixture is extracted twice with 8 L of diethyl ether, the combined extracts washed twice with 4 L of water and once with saturated aqueous sodium chloride, dried, filtered, evaporated and the residue dried at 5 mmHg and room temperature, to yield the p-chlorophenyl-hydrazine melting at 82°-87°.
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Synthesis routes and methods III

Procedure details

In a 2 l four-necked flask fitted with dropping funnel, stirrer and condenser, 95 g of HCl 30% strength and 57 g of n-butanol (saturated with water, approximately 80% strength) are initially charged. The solution is heated to 50° C. and, over a period of 2 hours, admixed with a total of 720 g of an aqueous solution of 4-chlorophenylhydrazinedisulfonate- prepared by diazotization of 34.4 g (0.27 mol) of 4-chloroaniline (100 g of water, 78 g of HCl 30% strength, 55 g of NaNO2) and subsequent reduction with sulfite (186 g of NaHSO3 +57 g of NaOH). The reaction emulsion is kept at 50° C. for another 60 minutes, the pH is adjusted to 6.9 using 119 g of aqueous sodium hydroxide solution 33% strength, and the aqueous phase that is formed is separated off. The aqueous phase is extracted three times with 5 ml of n-butanol each time, and the combined organic phases are cooled to 15° C. The 4-chlorophenylhydrazine that is formed is filtered off with suction at 15° C. as a crystalline solid, using a 500 ml suction filter, washed with 50 ml of n-butanol and dried.
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95 g
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57 g
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aqueous solution
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720 g
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4-chlorophenylhydrazinedisulfonate
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34.4 g
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186 g
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119 g
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

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